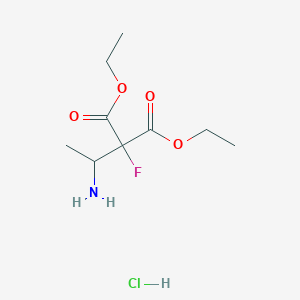![molecular formula C17H14N6O2S B2501914 5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile CAS No. 2034378-35-1](/img/structure/B2501914.png)
5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazolinone and quinazolinone derivatives, which are part of the compound’s structure, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological use .Molecular Structure Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Aplicaciones Científicas De Investigación
Triazines and Quinazolines
One study discusses the synthesis of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogues, highlighting the chemical reactivity of similar quinazoline derivatives. The study elaborates on the reactions leading to the formation of these compounds and their potential as masked diazonium compounds, which could be relevant for understanding the chemical behavior of related nitrogen-containing heterocycles (Gescher, Stevens, & Turnbull, 1977).
Azo Coupling Products
Another research focuses on the azo coupling reactions of 5-nitro-2,1-benzisothiazole-3-diazonium with aromatic amines, producing N-substituted derivatives. This study may offer insights into the reactivity of nitro-substituted compounds in coupling reactions, which could be relevant for exploring the functionalization of the compound (Pr̆ikryl et al., 2007).
Vicarious Nucleophilic Substitution
Research on vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines with amines, resulting in amino derivatives, sheds light on potential pathways for introducing amino groups into nitro-containing heterocycles, possibly relevant for derivatives of the target compound (Szpakiewicz & Grzegożek, 2008).
Mecanismo De Acción
Target of Action
Quinazoline and quinazolinone derivatives are known to have a broad range of biological activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. They have been found to exhibit anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
Biochemical Pathways
These compounds can affect a variety of biochemical pathways, again depending on their specific structure and target. For example, some quinazoline derivatives have been used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Result of Action
The molecular and cellular effects of these compounds can be diverse, ranging from anti-inflammatory effects to anticancer activities .
Propiedades
IUPAC Name |
5-nitro-2-[2-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]ethylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c18-10-11-9-12(23(24)25)5-6-14(11)19-7-8-20-16-13-3-1-2-4-15(13)21-17(26)22-16/h1-6,9,13,19H,7-8H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGWRXPZWGWPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)NC2=NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2501831.png)
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)



![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)


